molecular formula C12H14FNO B13122845 3,3-Diethyl-6-fluoroindolin-2-one

3,3-Diethyl-6-fluoroindolin-2-one

Cat. No.: B13122845
M. Wt: 207.24 g/mol
InChI Key: FSSDWGBUPZHWCY-UHFFFAOYSA-N
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Description

3,3-Diethyl-6-fluoroindolin-2-one is a fluorinated indole derivative. Indole derivatives are known for their diverse biological and pharmacological activities. The incorporation of fluorine into the indole structure can significantly influence the compound’s reactivity, selectivity, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing fluorinated indole derivatives involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method uses copper dipyridine dichloride as a catalyst and ethanol as a solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, yielding the product in 9-15 minutes with good to excellent yields (64-92%) .

Industrial Production Methods

Industrial production methods for fluorinated indole derivatives often involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its efficiency, shorter reaction times, and eco-friendly nature .

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-6-fluoroindolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

3,3-Diethyl-6-fluoroindolin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications due to its biological activities.

    Industry: Used in the development of pharmaceuticals, agrochemicals, and polymers

Mechanism of Action

The mechanism of action of 3,3-Diethyl-6-fluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Diethyl-6-fluoroindolin-2-one is unique due to the presence of both diethyl and fluoro groups, which can significantly influence its chemical and biological properties. The combination of these groups can enhance the compound’s reactivity, selectivity, and biological activity compared to other similar compounds .

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

3,3-diethyl-6-fluoro-1H-indol-2-one

InChI

InChI=1S/C12H14FNO/c1-3-12(4-2)9-6-5-8(13)7-10(9)14-11(12)15/h5-7H,3-4H2,1-2H3,(H,14,15)

InChI Key

FSSDWGBUPZHWCY-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=C(C=C(C=C2)F)NC1=O)CC

Origin of Product

United States

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